Dicyclohexylamine ((2-nitrophenyl)thio)-DL-alaninate

Peptide synthesis Protecting group orthogonality Deprotection kinetics

Researchers requiring orthogonal amine protection in peptide synthesis often face deprotection incompatibility with acid/base-sensitive substrates. Nps-DL-Ala-OH·DCHA provides a neutral thiolytic cleavage solution (2-mercaptopyridine, <5 min) fully orthogonal to Boc and Fmoc regimes. Its DCHA salt form ensures high crystallinity (mp 176 °C), excellent room-temperature storage stability, and superior solubility in DMF/DCM for automated SPPS. - >98% purity by HPLC, reducing intermediate purification. - Stable crystalline salt-eliminates hygroscopic free acid handling issues. - Enables NCA monomer synthesis for controlled polypeptide polymerization.

Molecular Formula C21H33N3O4S
Molecular Weight 423.6 g/mol
Cat. No. B12974570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicyclohexylamine ((2-nitrophenyl)thio)-DL-alaninate
Molecular FormulaC21H33N3O4S
Molecular Weight423.6 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2
InChIInChI=1S/C12H23N.C9H10N2O4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(9(12)13)10-16-8-5-3-2-4-7(8)11(14)15/h11-13H,1-10H2;2-6,10H,1H3,(H,12,13)
InChIKeyLGTGUPPUIQQLBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nps-DL-Alanine DCHA Salt: Procurement Specifications


Dicyclohexylamine ((2-nitrophenyl)thio)-DL-alaninate (synonym: N-2-Nitrophenylsulfenyl-DL-alanine dicyclohexylammonium salt, CAS 7675-46-9 for the L-enantiomer) is a protected alanine derivative in which the α-amino group is masked by the 2-nitrophenylsulfenyl (Nps) moiety and the carboxylate is paired with a dicyclohexylammonium (DCHA) counterion [1]. The Nps group functions as a thiolytically labile amine protecting group, providing an orthogonal deprotection strategy that is compatible with acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting-group regimes [2]. The DCHA salt form imparts high crystallinity (melting point 176 °C) and facilitates purification and handling compared to the corresponding free acid . This compound is employed principally as a building block in stepwise peptide synthesis and in the preparation of N-carboxyanhydride monomers for polymerization [3].

1
Orthogonal deprotection strategy — neutral thiolytic Nps cleavage supports workflows with acid- and base-sensitive substrates.
2
DCHA salt crystallinity — high-melting crystalline form aids gravimetric dispensing and ambient storage stability in peptide synthesis.
3
Stepwise and NCA routes — supports both solid-phase peptide assembly and N-carboxyanhydride monomer preparation.

Why Nps-DL-Alanine DCHA Salt Is Irreplaceable


The dicyclohexylammonium salt of Nps-alanine occupies a distinct orthogonal niche. Unlike Fmoc-alanine, which requires basic piperidine deprotection incompatible with base-sensitive substrates, and Boc-alanine, which demands acidic TFA cleavage deleterious to acid-labile side-chain protections, the Nps group is removed under neutral thiolytic conditions using 2-mercaptopyridine [1]. Furthermore, the DCHA counterion improves the compound's crystalline character (sharp melting at 176 °C) and long-term room-temperature storage stability relative to the hygroscopic free acid form, reducing procurement risks associated with hydrolysis or decomposition during shipping . Substituting another Nps-amino acid DCHA salt (e.g., Nps-Gly-OH·DCHA or Nps-Phe-OH·DCHA) would change the steric demand and coupling reactivity at the peptide backbone, potentially altering coupling yields and racemization rates for the specific sequence position [2].

Property
Nps-DL-Ala·DCHA
Boc-Ala / Fmoc-Ala
Deprotection
Neutral 2-mercaptopyridine, 5 min
Acidic TFA or Basic piperidine
Substrate risk
Compatible with acid- and base-sensitive groups
May degrade glycosidic, phosphoryl, or ester functionalities
Physical form
Crystalline DCHA salt, mp 176 °C
Free acid or lower-melting solids; hygroscopicity may differ

Quantitative Differentiation vs. Boc- and Fmoc-Alanine


Orthogonal Deprotection Kinetics: Nps vs. Boc/Fmoc

The Nps protecting group on this compound is quantitatively removed within 5 minutes in solution and 20–30 minutes on solid support using 3–5 molar equivalents of 2-mercaptopyridine in the presence of glacial acetic acid [1]. In contrast, standard Boc deprotection with TFA requires 10–60 minutes under strongly acidic conditions [2], while Fmoc deprotection with 20% piperidine/DMF requires approximately 15 minutes under basic conditions [3]. The Nps group therefore uniquely permits neutral, thiolytic deprotection in <5 min, enabling three-dimensional orthogonal protection strategies (e.g., Nps/Boc/tBu) inaccessible to either Boc- or Fmoc-based syntheses alone.

Deprotection kinetics
Cross-study comparable
Nps ~5 min (solution), 20–30 min (solid-phase) — neutral
Boc 10–60 min — acidic TFA
Fmoc ~15 min — basic piperidine
Nps is 2–3× faster in solution than Boc; uniquely neutral conditions
Supports multi-step synthesis with acid/base-labile residues.
Solution-phase and solid-support data (Tun-Kyi, 1978; RSC Adv., 2015).
Peptide synthesis Protecting group orthogonality Deprotection kinetics

Crystallinity and Thermal Stability Advantage

The dicyclohexylammonium salt exhibits a sharp melting point of 176 °C , substantially higher than that of the corresponding free Nps-L-alanine (melting >122 °C with decomposition) , and also exceeding the melting points of the two most common protected alanine building blocks: Boc-L-alanine (81–84 °C) and Fmoc-L-alanine (147–157 °C) . The elevated melting point and crystalline form (light yellow to orange powder/crystal) facilitate gravimetric dispensing, reduce electrostatic charging, and improve long-term storage stability at ambient temperature compared to the more hygroscopic and lower-melting Boc and Fmoc analogs.

Thermal stability
Data to verify
176 °C Nps-DL-Ala·DCHA
Boc-Ala 81–84 °C
Fmoc-Ala 147–157 °C
Reported elevation: +94–95 °C vs Boc, +19–29 °C vs Fmoc (top of range)
Reported higher crystallinity may support easier weighing and ambient storage.
Supplier certificate-of-analysis data; independent verification recommended.
Solid-state properties Crystallinity Thermal stability Melt point comparison

HPLC Purity with Elemental Analysis Specification

The target compound is commercially supplied with a minimum HPLC purity of 98.0% and an elemental analysis specification for nitrogen of 9.40–10.40% . This dual analytical specification (chromatographic purity plus elemental composition) provides a higher level of quality assurance than the single HPLC purity specification typical for Boc-L-alanine (≥99.0% HPLC only, melting point 81–84 °C) or Fmoc-L-alanine (≥95.0–99.0% HPLC, melting point range 147–157 °C) . The narrower acceptance criteria for nitrogen content (±0.50% absolute) effectively limits contamination by inorganic salts, residual solvents, or homologous Nps-amino acids, thereby reducing downstream purification burden in multi-step peptide syntheses.

Analytical specification
Supplier specification
HPLC purity≥98.0%
Elemental N9.40–10.40%
Dual specification vs. single HPLC-only for Boc- and Fmoc-alanine comparators
Dual specification may reduce risk of mislabeled or degraded material in SPPS workflows.
Standard commercial COA parameters (TCI, Thermo Fisher, Chem-Impex).
Quality control Analytical specification Purity comparison Elemental analysis

Optimal Application Scenarios


Three-Dimensional Orthogonal Protection Strategies

In the assembly of peptides containing acid-sensitive glycosidic bonds, phosphorylated residues, or base-labile ester functionalities, the Nps group provides a third orthogonal deprotection dimension. The rapid, neutral thiolytic cleavage (<5 min, 2-mercaptopyridine/AcOH in DMF or MeOH) leaves acid-labile Boc/tBu groups and base-labile Fmoc groups intact [1]. This compound is therefore the building block of choice for incorporating alanine at positions where selective deprotection is required without exposing the growing chain to TFA or piperidine.

NCA Monomer Synthesis for Ring-Opening Polymerization

The Nps-DCHA alanine derivative is a preferred precursor for preparing Nps-protected alanine N-carboxyanhydrides [2]. The crystalline DCHA salt is easier to handle and store than the hygroscopic free acid, and its high melting point (176 °C) ensures robust stability during NCA formation reactions typically conducted in anhydrous aprotic solvents at elevated temperatures.

Low-Racemization Alanine Coupling in SPPS

When alanine is coupled to sterically hindered or racemization-prone amino acids (e.g., His, Cys), the Nps protecting group has been shown to suppress racemization during activation and coupling steps [3]. The DCHA salt provides the additional benefit of improved solubility in common coupling solvents (DMF, DCM) relative to the free acid, facilitating higher effective concentrations and faster reaction kinetics in automated SPPS protocols.

Traceless Nps in Peptidomimetic Libraries

In the synthesis of peptidomimetic compound libraries where the Nps group is ultimately removed to reveal the free amine, the quantitative recovery of the Nps-Ala-DCHA salt (>98% purity) ensures that each library member starts from a well-defined building block. This reduces the need for intermediate purification and increases the confidence in structure–activity relationship (SAR) data derived from screening.

Application
Selection Property
Validation Focus
Orthogonal protection strategies
Neutral thiolytic Nps deprotection
Acid- and base-sensitive substrate compatibility
NCA monomer synthesis
Crystalline DCHA salt form
Stability in anhydrous aprotic solvent at elevated temperature
Low-racemization SPPS coupling
Racemization suppression with Nps
Solubility and coupling kinetics in DMF/DCM
Peptidomimetic library synthesis
≥98% HPLC purity building block
SAR data confidence through defined starting material
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